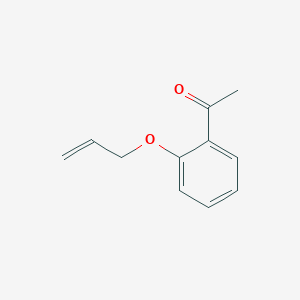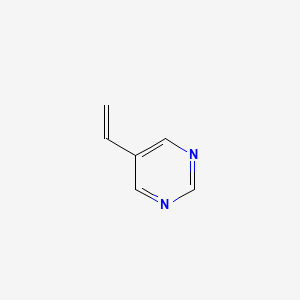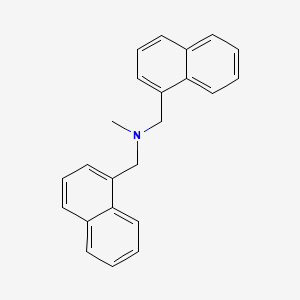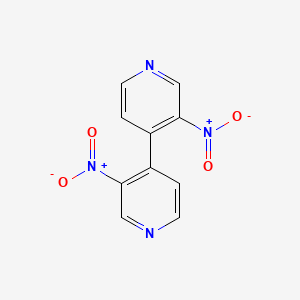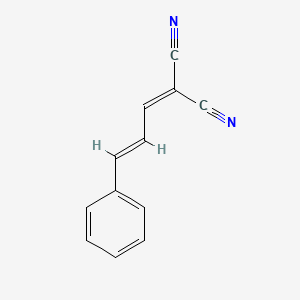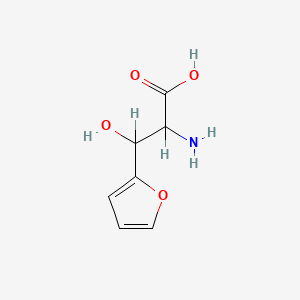
p-Terphenyl, 2,5-dichloro-
Descripción general
Descripción
P-Terphenyls are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . The specific compound “p-Terphenyl, 2,5-dichloro-” is a variant where the central ring of p-Terphenyls is modified into more oxidized forms .
Synthesis Analysis
The synthesis of p-Terphenyls involves a series of reactions. A powerful inhibitor of TNF- production, vialinin A, was synthesized from sesamol through a series of reactions involving double Suzuki-Miyaura coupling, 2,3-dichloro-5,6-dicyano-1,4-benzoquino (DDQ) mediated de-methoxymethylation and oxidative removal of methylene acetal by lead tetraacetate .Molecular Structure Analysis
P-Terphenyls usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions. Lateral benzene rings were usually modified by hydroxy groups, methoxy groups, and isoprenyl or O-isoprenyl groups at C-3, C-4, C-3″ or/and C-4″ .Chemical Reactions Analysis
P-Terphenyls have been reported to have cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects . This suggests that they participate in a variety of chemical reactions, although specific reactions for “p-Terphenyl, 2,5-dichloro-” are not detailed in the sources.Physical And Chemical Properties Analysis
The physical and chemical properties of “p-Terphenyl, 2,5-dichloro-” include a density of 1.2±0.1 g/cm3, boiling point of 435.1±30.0 °C at 760 mmHg, vapour pressure of 0.0±1.0 mmHg at 25°C, enthalpy of vaporization of 66.5±3.0 kJ/mol, flash point of 210.8±18.1 °C, index of refraction of 1.616, molar refractivity of 85.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Optical Device Component
- Vacuum UV Polarization Spectroscopy : 2,5-Dichloro-p-Terphenyl is utilized in optical devices due to its electronic transitions, which are of interest in applications like wavelength shifters. Studies using synchrotron radiation linear dichroism spectroscopy have explored these electronic transitions, highlighting the material's potential in optical applications (Nguyen, Jones, Hoffmann, & Spanget-Larsen, 2018).
Sterically Demanding Ligands
- Ligands for Phosphorus Centers : Tetraarylphenyls, including forms of 2,5-Dichloro-p-Terphenyl, are used as sterically demanding ligands for synthesizing compounds with low-coordinate phosphorus centers. This has implications for creating materials with novel properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Synthesis and Characterization
- Preparation and NMR Spectroscopy : The preparation and structural elucidation of various polychlorinated terphenyl (PCT) congeners, including 2,5-Dichloro-p-Terphenyl, are significant for understanding their molecular structure and properties. NMR spectroscopy plays a crucial role in this process (Hopf, Carjila, & Ernst, 2007).
Novel Organocatalysts
- Photoredox Catalysis in Water : Modifying 2,5-Dichloro-p-Terphenyl to include sulfonate groups and an SO2-bridge has led to the creation of novel organocatalysts effective for LED-driven energy and electron transfer photoreactions in water. This indicates the potential of 2,5-Dichloro-p-Terphenyl derivatives in sustainable chemistry applications (Bertrams & Kerzig, 2021).
Safety And Hazards
Direcciones Futuras
Given the structural diversity and biological activity of p-Terphenyls, more marine-derived p-Terphenyls with novel structures are expected to be found in the future . These compounds usually exhibit cytotoxic, antimicrobial, antioxidant and α-glucosidase inhibitory effects, suggesting potential applications in various fields .
Propiedades
IUPAC Name |
1,4-dichloro-2-(4-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2/c19-16-10-11-18(20)17(12-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVJHIRHOPGIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347864 | |
| Record name | 1,1':4',1''-Terphenyl, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Terphenyl, 2,5-dichloro- | |
CAS RN |
61576-86-1 | |
| Record name | 1,1':4',1''-Terphenyl, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



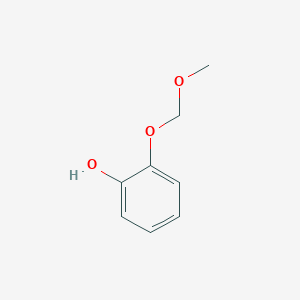
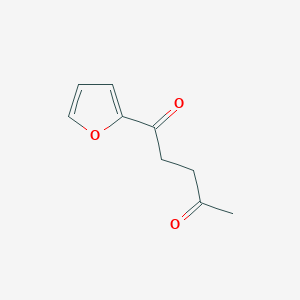
![(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate](/img/no-structure.png)
